molecular formula C20H14FN5O4S B2467712 ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 1251627-19-6

ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2467712
CAS No.: 1251627-19-6
M. Wt: 439.42
InChI Key: OXOAUSLUGGCXRF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted at positions 3 and 5 with a 2-fluorophenyl group and a pyrazine-2-carboxamide moiety, respectively, while the ethyl carboxylate at position 1 enhances solubility and modulates electronic properties. Its design likely leverages fluorinated aromatic groups for metabolic stability and pyrazine-derived amides for target binding .

Properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O4S/c1-2-30-20(29)16-11-10-31-18(24-17(27)13-9-22-7-8-23-13)15(11)19(28)26(25-16)14-6-4-3-5-12(14)21/h3-10H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOAUSLUGGCXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=NC=CN=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the fluorophenyl and pyrazine-2-amido groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated Aromatic Groups: The target compound’s 2-fluorophenyl group contrasts with the 4-trifluoromethylphenyl in ’s analog.
  • Amide Substituents: The pyrazine-2-amido group in the target compound introduces a nitrogen-rich heteroaromatic system, distinct from the 3-phenylpropanoylamino group in ’s analog. Pyrazine moieties are known to enhance water solubility and hydrogen-bonding capacity .
  • Carboxylate Functionality : Ethyl carboxylate is a common feature in these analogs, likely serving as a metabolic liability or polar anchor in target interactions .

Biological Activity

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the class of thieno[3,4-d]pyridazines. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex heterocyclic structure characterized by:

  • Thieno[3,4-d]pyridazine core : This ring system is known for its diverse biological activities.
  • Fluorophenyl group : The presence of a fluorine atom can enhance lipophilicity and biological activity.
  • Pyrazine amide : This functional group can participate in various interactions with biological targets.

The molecular formula for this compound is C15_{15}H12_{12}F1_{1}N3_{3}O3_{3}S, with a molecular weight of approximately 341.33 g/mol.

Anticancer Activity

Research indicates that compounds with thieno[3,4-d]pyridazine structures exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and activating caspase pathways.

Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of thieno[3,4-d]pyridazine showed IC50_{50} values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against several bacterial strains. Preliminary results suggest that it exhibits moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis.

Table 1: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Bacillus subtilis1816
Escherichia coli1064

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with cancer and inflammation.
  • Signal Transduction Modulation : By affecting signal transduction pathways, the compound can alter cellular responses leading to reduced proliferation or increased apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction parameters (solvent, catalyst, temperature) be optimized to improve yield?

  • Methodology :

  • Multi-step synthesis : Start with thiophene and pyridazine precursors. Introduce the 2-fluorophenyl group via nucleophilic substitution, followed by coupling the pyrazine-2-amido moiety using carbodiimide-mediated amidation .
  • Optimization :
  • Solvent : Use polar aprotic solvents (e.g., DMF or THF) for amidation to enhance reactivity .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions; triethylamine as a base for deprotonation .
  • Temperature : Maintain 60–80°C for cyclization steps to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates; recrystallization for final product purity .
    • Data Table :
StepReaction TypeSolventCatalystTemp (°C)Yield (%)
1CyclizationDMFNone8065
2AmidationTHFEDC/HOBt2545
3EsterificationEtOHH₂SO₄Reflux78

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and purity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.1–7.5 ppm; pyrazine NH at δ 10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺ expected at m/z 485.12) .
  • X-ray Crystallography : Resolve crystal packing and confirm fused-ring geometry (e.g., dihedral angle between thiophene and pyridazine ≈ 12°) .
    • Validation : Cross-check NMR shifts with DFT calculations; compare melting points (observed vs. literature) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay Selection : Use orthogonal assays (e.g., enzyme inhibition for FAAH vs. cell viability for cytotoxicity) to differentiate target-specific effects from off-target interactions .
  • Dose-Response Curves : Test across 4–5 log units (e.g., 1 nM–100 µM) to calculate IC₅₀/EC₅₀ values and assess potency variability .
  • Control Compounds : Include known FAAH inhibitors (e.g., URB597) or kinase inhibitors as benchmarks .
    • Data Analysis : Use ANOVA to compare inter-assay variability; apply Hill slopes to evaluate cooperativity in dose-response relationships .

Q. What strategies mitigate the destabilizing effects of electron-withdrawing groups (e.g., fluorophenyl, pyrazine-amido) during storage and biological testing?

  • Methodology :

  • Stability Studies :
  • pH Stability : Test compound integrity in buffers (pH 3–10) via HPLC over 24–72 hours .
  • Light/Temperature : Store lyophilized at -20°C in amber vials; avoid aqueous solutions >4 hours at RT .
  • Structural Modifications : Introduce methyl groups at sterically hindered positions to reduce hydrolysis susceptibility .
    • Data Table :
ConditionDegradation (%)Half-life (h)
pH 7.4, 37°C1548
pH 2.0, 37°C856
UV light, 24h4018

Q. How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action and guide structural optimization?

  • Methodology :

  • Target Identification : Dock the compound into FAAH’s active site (PDB: 3QJU) using AutoDock Vina; prioritize poses with ∆G ≤ -8 kcal/mol .
  • SAR Analysis : Modify pyrazine-amido substituents (e.g., replace with pyridine) and compare binding affinities via free-energy perturbation (FEP) .
  • Validation : Synthesize top-scoring analogs and test in vitro; correlate docking scores with IC₅₀ values .

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